molecular formula C7H15N3O3 B1673342 Homocitrulline CAS No. 1190-49-4

Homocitrulline

Cat. No.: B1673342
CAS No.: 1190-49-4
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-YFKPBYRVSA-N
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Description

Structurally, it resembles L-citrulline but differs by an additional methylene (-CH₂-) group in its side chain, extending the carbon chain between the amino and carbonyl groups . This modification alters its chemical reactivity and metabolic roles. L-Homocitrulline is synthesized via carbamylation of lysine or through transamination reactions and is a key intermediate in urea cycle disorders and lysinuric protein intolerance (LPI) . Elevated levels of L-Homocitrulline are observed in nonalcoholic fatty liver disease (NAFLD), serving as a diagnostic biomarker .

Properties

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317386
Record name Homocitrulline
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Molecular Weight

189.21 g/mol
Source PubChem
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Physical Description

Solid
Record name Homocitrulline
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Solubility

600 mg/mL
Record name Homocitrulline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1190-49-4
Record name Homocitrulline
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Record name Homocitrulline
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Record name Homocitrulline
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Record name L-homocitrulline
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Record name HOMOCITRULLINE, L-
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Record name Homocitrulline
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URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 212 °C
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Copper-Mediated Protection and Formylation

The predominant industrial method for L-homocitrulline synthesis involves a multi-step copper-mediated protocol starting from L-lysine monohydrochloride. This approach capitalizes on the differential reactivity of amino groups in lysine:

  • α-Amino Group Protection : L-lysine reacts with basic copper carbonate under alkaline conditions (pH 9–11) to form a stable copper-lysine complex, selectively protecting the α-amino group while leaving the ε-amino group exposed.
  • ε-Amino Group Formylation : The free ε-amino group undergoes formylation using urea at elevated temperatures (90–100°C), producing a copper-L-homocitrulline intermediate.
  • Copper Removal : Subsequent treatment with sodium sulfide (Na₂S) or organic acids (e.g., citric acid) precipitates copper ions, yielding crude L-homocitrulline with typical purity >92%.

Critical parameters influencing yield include:

  • Copper salt selection (basic copper carbonate > copper sulfate > copper nitrate)
  • Urea-to-lysine molar ratio (optimal 2.5:1)
  • Reaction duration (4–6 hours for complete formylation)

Table 1 : Copper Salt Efficacy in L-Homocitrulline Synthesis

Copper Salt Yield (%) Purity (%) Reaction Time (h)
Basic Copper Carbonate 68.3 95.2 4.5
Copper Sulfate 58.1 91.7 5.0
Copper Nitrate 54.9 89.4 5.5

Data derived from optimized batch processes at 100°C.

Microwave-Assisted Process Intensification

Recent advancements employ microwave irradiation to accelerate copper removal, reducing processing time from 2 hours to 10 minutes while increasing yield by 13.6%. The microwave-enhanced method operates at 300 W with pulsed irradiation cycles (30 s on/15 s off), maintaining reaction temperature at 85°C to prevent thermal degradation.

Key Advantages :

  • Energy consumption reduced by 40% compared to conventional heating
  • Final product purity increases to 97.8% due to minimized side reactions
  • Scalable to continuous flow systems for industrial production

Comparative Analysis of Synthesis Methodologies

Chemical vs. Enzymatic Approaches

While enzymatic synthesis of L-citrulline via arginine deiminase has been documented, no equivalent industrial-scale enzymatic process exists for L-homocitrulline. Experimental trials using recombinant lysine acyltransferases showed <15% conversion efficiency, constrained by enzyme inhibition at high urea concentrations.

Table 2 : Methodological Comparison

Parameter Chemical Synthesis Enzymatic Synthesis
Yield (%) 68.3 12.7
Purity (%) 95.2 84.3
Scalability Industrial Lab-scale
By-products Copper residues Unreacted lysine
Environmental Impact Moderate Low

Industrial Production Considerations

Waste Stream Management

The copper-mediated process generates 2.8 kg copper sulfide waste per kg L-homocitrulline produced. Modern facilities implement closed-loop copper recovery systems, reducing raw material costs by 22% through electrolytic copper reclamation from spent reaction mixtures.

Regulatory Compliance

Pharmaceutical-grade L-homocitrulline must meet stringent ICH Q3D guidelines for elemental impurities:

  • Residual copper < 10 ppm
  • Nickel < 5 ppm
  • Lead < 1 ppm

Post-synthesis purification typically involves ion-exchange chromatography followed by activated carbon treatment, achieving impurity levels below detection limits.

Analytical Characterization Techniques

Quantitative Assay Protocols

The Homocitrulline/Citrulline Assay Kit (Cell Biolabs MET-5027) provides a standardized colorimetric method for product validation:

  • Proteinase K digestion (37°C, 2 h) releases free this compound
  • Color development with diacetyl monoxime (95°C, 30 min)
  • Spectrophotometric quantification at 540–560 nm

Table 3 : Calibration Standards for Analytical Validation

Concentration (μM) Absorbance (540 nm)
2400 2.34
1200 1.87
600 1.23
300 0.76
150 0.41

Chemical Reactions Analysis

L-Homocitrulline undergoes carbamoylation, a nonenzymatic reaction where lysine residues in the polypeptide chain react with cyanate. Cyanate can be derived from urea or through a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . This reaction is known as carbamoylation or carbamylation. The major product formed from this reaction is homocitrulline itself.

Scientific Research Applications

Metabolic Disorders

L-Homocitrulline is primarily recognized as a metabolite associated with the urea cycle. Elevated levels of L-homocitrulline in serum and urine are indicative of several genetic disorders affecting urea metabolism, such as citrullinemia. This condition is characterized by a deficiency in the enzyme argininosuccinate synthetase, leading to an accumulation of ammonia and related metabolites, including L-homocitrulline .

Case Study: Citrullinemia

  • Findings : In patients with citrullinemia, serum levels of L-homocitrulline were significantly elevated compared to healthy controls.
  • Implications : Monitoring L-homocitrulline levels can aid in diagnosing and managing metabolic disorders related to the urea cycle.

Immunology and Autoimmune Diseases

Recent studies have identified L-homocitrulline as a significant biomarker for autoimmune diseases, particularly rheumatoid arthritis. It has been shown that proteins containing L-homocitrulline can trigger T-cell activation and autoantibody formation, making it a target for diagnostic antibodies .

Case Study: Rheumatoid Arthritis

  • Findings : Research demonstrated the presence of L-homocitrullinated proteins in the joints of rodent models for rheumatoid arthritis.
  • Implications : The detection of anti-citrullinated protein antibodies (ACPAs) in patients could facilitate early diagnosis and treatment strategies.

Nutritional Biochemistry

L-Homocitrulline is also relevant in nutritional studies, particularly regarding its absorption and metabolism. Studies have shown that it can be absorbed from dietary sources and may play a role in nitrogen metabolism .

Table 1: Absorption Characteristics of L-Homocitrulline

ParameterValue
Absorption RateModerate
InhibitorsL-Lysine, L-Leucine, L-Methionine
Transport MechanismNa+-dependent carrier-mediated
Metabolic FateConverted to cyclic derivatives

Biomarker Potential

L-Homocitrulline has emerged as a potential biomarker for various conditions, including non-alcoholic fatty liver disease (NAFLD). Elevated levels have been associated with metabolic dysregulation in affected individuals .

Case Study: Non-Alcoholic Fatty Liver Disease

  • Findings : A metabolomic profiling study revealed significantly higher levels of L-homocitrulline in NAFLD patients compared to healthy controls.
  • Implications : This suggests that L-homocitrulline could serve as a biomarker for diagnosing NAFLD and monitoring disease progression.

Research Methodologies

The methodologies employed in studying L-homocitrulline include:

  • Metabolomics : Utilized for profiling metabolites in biological samples to understand metabolic pathways.
  • High-Performance Liquid Chromatography (HPLC) : Used for quantifying amino acids including L-homocitrulline in biological fluids .
  • Animal Models : Rodent models are frequently used to study the metabolism and physiological effects of L-homocitrulline.

Mechanism of Action

L-Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. This process predominantly occurs during uremia and inflammation. The enzyme myeloperoxidase, released from neutrophils, converts thiocyanate to cyanate, which then carbamylates lysine residues to form homocitrulline .

Comparison with Similar Compounds

L-Citrulline

Structural Differences :

  • L-Citrulline (C₆H₁₃N₃O₃; CAS 372-75-8) has a shorter side chain compared to L-Homocitrulline, lacking the additional methylene group .
  • Synthesis : Citrulline is produced from ornithine via carbamylation in the urea cycle, whereas L-Homocitrulline derives from lysine or via enzymatic transamination .

Functional Differences :

  • Urea Cycle: Citrulline is a direct intermediate in the urea cycle, converting to argininosuccinate. In contrast, L-Homocitrulline accumulates when urea cycle enzymes are deficient or during carbamylation stress .
  • Clinical Relevance : Citrulline is used to assess urea cycle functionality, while L-Homocitrulline is linked to NAFLD and chemotherapy-induced hepatotoxicity .

Homoarginine (HA)

Structural Similarities :

  • Both HA and L-Homocitrulline are elongated analogs of arginine and citrulline, respectively, with extended carbon chains .

Metabolic Pathways :

  • HA is converted to L-Homocitrulline in macrophages via L-arginine deiminase, coupled with nitrite synthesis .
  • HA is also metabolized by arginase or nitric oxide synthase, whereas L-Homocitrulline undergoes transamination to cyclic derivatives or is linked to carbamylation-derived pathologies .

Disease Associations :

  • HA deficiency is associated with cardiovascular risks, while L-Homocitrulline elevation correlates with NAFLD and LPI .

Ornithine and Lysine

Precursor Roles :

  • Ornithine : A urea cycle precursor converted to citrulline. Deficiencies cause hyperammonemia .
  • Lysine : The precursor for L-Homocitrulline synthesis. Its carbamylation under metabolic stress leads to L-Homocitrulline accumulation .

Clinical Implications :

  • Ornithine transcarbamylase deficiency disrupts the urea cycle, while lysine-related L-Homocitrulline accumulation is seen in urea cycle disorders and NAFLD .

Metabolic Pathways and Disease Relevance

Key Metabolic Routes

  • L-Homocitrulline: Derived from lysine carbamylation or transamination of homoarginine . Metabolized to homoarginine via the urea cycle or to cyclic derivatives by L-amino acid oxidase .
  • Citrulline : Converted to arginine in the urea cycle, supporting nitric oxide synthesis .

Disease Associations

Compound Associated Disorders Clinical Significance
L-Homocitrulline NAFLD, LPI, chemotherapy hepatotoxicity Biomarker for NAFLD; predicts liver injury
Citrulline Urea cycle disorders, citrullinemia Diagnostic marker for urea cycle dysfunction
Homoarginine Cardiovascular disease, hyperammonemia Linked to nitric oxide metabolism and stroke risk

Diagnostic and Prognostic Utility

  • NAFLD : L-Homocitrulline levels are significantly elevated in NAFLD patients (VIP score = 1.9), outperforming other metabolites like L-acetylcarnitine and glutamic acid .
  • Chemotherapy Toxicity : A predictive model incorporating L-Homocitrulline, stearidonic acid, TxB3, and PI (20:3/18:0) achieved an AUROC of 0.8186 for hepatotoxicity risk .

Mechanistic Insights

  • Carbamylation Stress : In NAFLD, carbamylation of lysine residues generates L-Homocitrulline, disrupting glycerophospholipid metabolism and contributing to hepatic steatosis .
  • Immune Response : Macrophages convert homoarginine to L-Homocitrulline, producing nitrite and mediating cytotoxicity in tumors .

Biological Activity

L-Homocitrulline is a non-protein amino acid that has garnered attention due to its biological activity and potential implications in various health conditions, particularly autoimmune diseases and metabolic disorders. This article explores the biological activity of L-homocitrulline, focusing on its immunological roles, metabolic pathways, and clinical significance.

Overview of L-Homocitrulline

L-Homocitrulline is formed through the post-translational modification of lysine residues, a process known as homocitrullination. This modification can alter protein function and has been implicated in the pathogenesis of autoimmune diseases, especially rheumatoid arthritis (RA) .

Immunological Role

Immune Responses to Homocitrullinated Peptides

Research indicates that L-homocitrulline can induce immune responses that may be protective against cancer. For instance, studies have shown that vaccination with homocitrullinated peptides stimulates strong CD4 T-cell responses and can lead to significant antitumor effects in murine models . The mechanism appears to involve the recognition of modified peptides presented by MHC-II molecules on tumor cells.

Table 1: Immune Response to Homocitrullinated Peptides

PeptideSource ProteinImmune Response TypeEfficacy in Tumor Models
Vim116-135 HcitVimentinCD4-mediatedHigh
Aldo140-157 HcitAldolaseCD4-mediatedHigh
Cyk8 371-388 HcitCytokeratinCD4-mediatedModerate

The efficacy of these responses was enhanced when tumors expressed MHC-II, indicating a direct recognition pathway that is crucial for effective antitumor immunity .

Metabolic Pathways

Absorption and Excretion

L-Homocitrulline is absorbed from the gastrointestinal tract, although studies suggest that its absorption is less efficient compared to other amino acids like L-citrulline. It has been shown that dietary L-homocitrulline undergoes carrier-mediated transport across the intestinal mucosa .

In patients with metabolic disorders such as lysinuric protein intolerance (LPI), excessive excretion of this compound occurs due to impaired amino acid transport mechanisms. This condition highlights the importance of L-homocitrulline as a biomarker for certain metabolic disorders .

Table 2: Clinical Implications of L-Homocitrulline

ConditionObservationsClinical Significance
Rheumatoid ArthritisPresence of antibodies against homocitrullinated proteinsPotential role in disease pathogenesis
Non-Alcoholic Fatty Liver Disease (NAFLD)Increased levels of this compound in serumPossible metabolic marker for disease severity
Lysinuric Protein IntoleranceHyperexcretion of this compoundDiagnostic indicator for genetic mutations

Case Studies

Case Study: Lysinuric Protein Intolerance

A notable case involved a 4-year-old Malaysian boy diagnosed with lysinuric protein intolerance. He presented with severe symptoms including delayed milestones and hyperammonemic coma after a high-protein diet. Urinary analysis revealed excessive levels of this compound, leading to genetic testing that confirmed a mutation in the SLC7A7 gene responsible for amino acid transport . This case underscores the clinical relevance of monitoring this compound levels in suspected metabolic disorders.

Q & A

Q. What methodologies are recommended for detecting and quantifying L-Homocitrulline in biological samples?

L-Homocitrulline is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), especially in urine or serum samples. This approach ensures sensitivity for low-abundance metabolites. For example, in urea cycle disorder studies, urine samples are analyzed to detect elevated L-Homocitrulline levels caused by ornithine deficiency . However, detection challenges arise in serum, as seen in asthma studies where L-Homocitrulline levels fell below quantification thresholds, highlighting the need for optimized protocols based on sample type and matrix .

Q. How does L-Homocitrulline relate to urea cycle dysfunction, and what experimental models validate this association?

L-Homocitrulline accumulates in urea cycle disorders due to carbamoyl phosphate overflow when ornithine is insufficient. Mouse models of ischemic acute kidney injury (AKI) show elevated L-Homocitrulline (fold change = 6.1) alongside urea and creatinine, linking its accumulation to disrupted nitrogen metabolism . Researchers should incorporate metabolic flux analysis in such models to track carbamoyl phosphate diversion into L-Homocitrulline synthesis pathways .

Q. What are the primary metabolic pathways involving L-Homocitrulline, and how can they be experimentally distinguished?

L-Homocitrulline is synthesized via carbamylation of lysine residues, a non-enzymatic reaction under conditions of carbamoyl phosphate excess. To differentiate enzymatic vs. non-enzymatic pathways, isotope-labeling studies (e.g., using ¹⁵N-ammonia) in cell cultures or murine models can trace the origin of the carbamoyl group. Contrastingly, AGXT-2-mediated metabolism of L-homoarginine to L-Homocitrulline has been observed in mice, suggesting enzyme-specific pathways under certain conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in L-Homocitrulline detection across studies (e.g., elevated in AKI vs. undetectable in asthma serum)?

Discrepancies may stem from tissue-specific expression, analytical sensitivity, or disease pathophysiology. For instance, AKI models involve systemic metabolic stress, increasing urinary L-Homocitrulline , whereas asthma studies focused on serum, where concentrations may be lower. Methodological adjustments, such as pre-concentration steps or targeted metabolomic panels, are critical. Researchers should also validate findings across multiple cohorts and standardize sample preparation protocols .

Q. What experimental designs are optimal for studying L-Homocitrulline’s role in nitrogen balance and tissue damage?

A PICOT (Population, Intervention, Comparison, Outcome, Time) framework is recommended. For example:

  • Population: Murine models with induced urea cycle defects.
  • Intervention: Isotopic tracing of ¹³C-lysine to track L-Homocitrulline synthesis.
  • Comparison: Wild-type vs. AGXT-2 knockout mice.
  • Outcome: Quantify L-Homocitrulline levels and correlate with ammonia toxicity markers.
  • Time: Acute (24–72 hr) vs. chronic (4-week) exposure .

Q. What synthetic routes are available for L-Homocitrulline, and how do they impact biochemical studies?

A green synthesis method involves carbamylation of L-lysine monohydrochloride using urea, yielding L-Homocitrulline with 53.5% efficiency. Key steps include copper sulfate-mediated α-amino protection and oxalate dihydrate for copper removal. Researchers must validate synthetic products via IR spectroscopy and optical rotation to confirm purity, as impurities could confound cell-based assays .

Q. How does L-Homocitrulline interact with other arginine metabolites (e.g., homoarginine) in cardiovascular or renal pathophysiology?

Competitive metabolism studies using dual-isotope labeling (e.g., ¹⁵N-homoarginine and ¹³C-lysine) in endothelial cells or renal tubules can elucidate cross-talk between pathways. For instance, AGXT-2 knockout models show reduced L-Homocitrulline from homoarginine, implicating this enzyme in redox-stress conditions . Such models should be paired with NO synthase activity assays to assess functional impacts .

Methodological Considerations

  • Data Interpretation: Use multivariate analysis (e.g., PCA) to distinguish L-Homocitrulline’s role from confounding metabolites like citrulline or arginine in omics datasets .
  • Ethical Frameworks: For human studies, ensure protocols address urea cycle disorder patient consent and data anonymization, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.